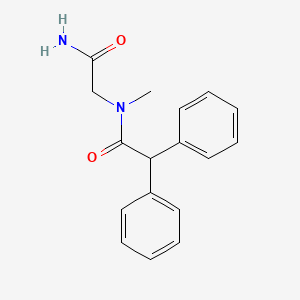![molecular formula C14H12N2O2S B2870855 4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate CAS No. 915929-96-3](/img/structure/B2870855.png)
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a thiocyanate group attached to a phenyl ring, which is further connected to a 2,5-dimethylfuran-3-yl carbonyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate typically involves the following steps:
Preparation of 2,5-Dimethylfuran-3-carbonyl chloride: : This intermediate can be synthesized by reacting 2,5-dimethylfuran with phosgene or a suitable chlorinating agent.
Amination Reaction: : The 2,5-dimethylfuran-3-carbonyl chloride is then reacted with aniline to form the corresponding amide.
Thiocyanation: : The amide is further treated with thiocyanate ion (SCN⁻) to introduce the thiocyanate group, resulting in the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and stoichiometry are carefully controlled to maximize yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate: can undergo various chemical reactions, including:
Oxidation: : The thiocyanate group can be oxidized to form thiocyanate derivatives.
Reduction: : The compound can be reduced to form corresponding amines or amides.
Substitution: : The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: : Thiocyanate derivatives such as thiocyanic acid and its salts.
Reduction: : Amines or amides with reduced thiocyanate groups.
Substitution: : Substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: : The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate exerts its effects involves its interaction with molecular targets and pathways. The thiocyanate group can bind to metal ions, forming complexes that can influence biological processes. Additionally, the phenyl ring can participate in π-π interactions with other aromatic compounds, affecting their behavior and properties.
Comparaison Avec Des Composés Similaires
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate: is unique due to its specific combination of functional groups. Similar compounds include:
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl chloride: : Lacks the thiocyanate group.
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl isothiocyanate: : Contains an isothiocyanate group instead of a thiocyanate group.
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl sulfonate: : Features a sulfonate group instead of a thiocyanate group.
This compound .
Propriétés
IUPAC Name |
[4-[(2,5-dimethylfuran-3-carbonyl)amino]phenyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-9-7-13(10(2)18-9)14(17)16-11-3-5-12(6-4-11)19-8-15/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOSXXLCKCDHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
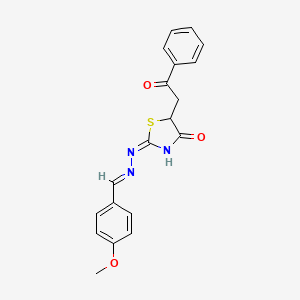
![3,4,5-TRIMETHOXY-N-(4-{[4-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE](/img/structure/B2870776.png)
![1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2870777.png)
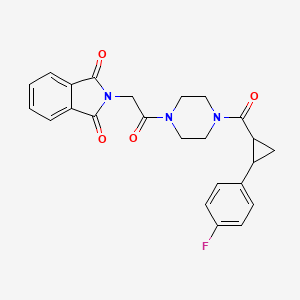
![3-Methyl-5-phenyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2870779.png)

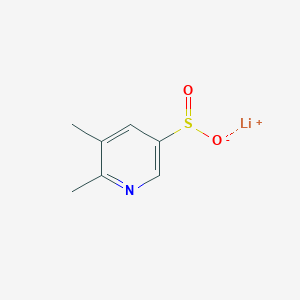
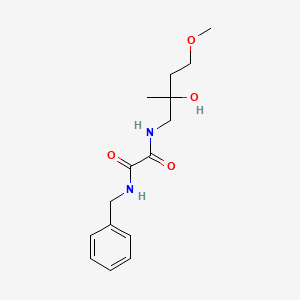
![2-[(3-Fluorobenzyl)thio]acetohydrazide](/img/structure/B2870785.png)
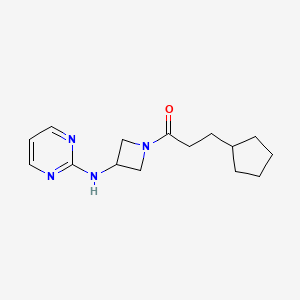
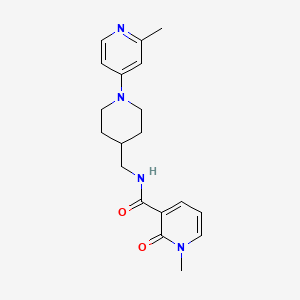
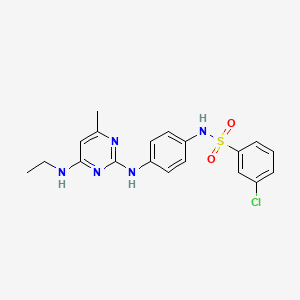
![N-(1-cyanocycloheptyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B2870792.png)
